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Compound of Interest

Compound Name: Salmeterol Xinafoate

Cat. No.: B000239

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Salmeteral
Xinafoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor agonist (LABA) utilized
clinically for the management of asthma and chronic obstructive pulmonary disease (COPD).[1]
Its therapeutic efficacy is rooted in its specific molecular structure, which confers high
selectivity for the 32-adrenoceptor and a prolonged duration of action. This document provides
a comprehensive technical overview of Salmeterol Xinafoate, detailing its molecular and
chemical properties, mechanism of action, and relevant experimental methodologies.
Quantitative data are systematically presented, and key processes are visualized through
signaling pathway and workflow diagrams to support advanced research and development
activities.

Molecular Structure and Chemical Identity

Salmeterol Xinafoate is an ionic salt formed by the combination of the active moiety,
Salmeterol, and 1-hydroxy-2-naphthoic acid (xinafoate).[2][3] The systematic IUPAC name for
the compound is 4-Hydroxy-a-[[[6-(4-phenylbutoxy)hexyllamino]methyl]-1,3-
benzenedimethanol 1-hydroxy-2-naphthalenecarboxylic acid salt.[4][5]
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The Salmeterol base is characterized by a saligenin head (a 4-hydroxy-a-substituted 1,3-
benzenedimethanol group), which is responsible for binding to and activating the 32-adrenergic
receptor. A key structural feature is its long, lipophilic N-substituted side chain, specifically a 6-
(4-phenylbutoxy)hexyl group. This aliphatic chain is crucial for its long duration of action, as it is
believed to anchor the molecule to an "exosite" within or near the receptor, allowing for
repeated binding and activation. The xinafoate moiety is a counter-ion with no significant
pharmacological activity.

The crystal structure of Salmeterol Xinafoate (Form I) has been determined to be triclinic
(space group P-1). In the solid state, the salmeterol cation and xinafoate anion are linked by N—
H---O and O-H---O hydrogen bonds, which influence the conformation of the salmeterol
molecule.

Physicochemical Properties

The chemical and physical properties of Salmeterol Xinafoate are critical for its formulation,
delivery, and pharmacokinetic profile. It is typically a white to off-white solid. A summary of its
key properties is provided in Table 1.

Table 1: Physicochemical Properties of Salmeterol Xinafoate

Property Value References
Molecular Formula C25H37NO4 ¢ C11HsOs3

Molecular Weight 603.75 g/mol

CAS Number 94749-08-3

Melting Point 137-138°C

Soluble to 100 mM in DMSO
Solubility and 20 mM in ethanol; slightly
soluble in water.

pKa 8.3 and 10.3

Appearance White to Off-White Solid
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Mechanism of Action and Signaling Pathway

Salmeterol is a potent and highly selective [32-adrenergic receptor agonist. Its primary
mechanism of action is the stimulation of intracellular adenylyl cyclase, the enzyme responsible
for converting adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (CAMP).
The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). PKA, in
turn, phosphorylates various target proteins, leading to the relaxation of bronchial smooth
muscle and subsequent bronchodilation. This action alleviates the bronchoconstriction
characteristic of asthma and COPD.

Beyond bronchodilation, Salmeterol also exhibits anti-inflammatory properties by inhibiting the
release of mediators such as histamine, leukotrienes, and prostaglandins from mast cells in the
lungs. The long duration of action (approximately 12 hours) is a hallmark of Salmeterol,
attributed to the high lipophilicity of its side chain, which allows it to remain associated with the
cell membrane and persistently engage the [32-receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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